molecular formula C15H9ClN2O2S3 B10831090 Pdk1-IN-RS2

Pdk1-IN-RS2

Cat. No.: B10831090
M. Wt: 380.9 g/mol
InChI Key: MZAVPBQCWWIYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PDK1-IN-RS2 is a substrate-selective inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a master regulator of the PI3K/Akt/mTOR signaling pathway. It mimics the peptide docking motif (PIFtide) and binds to the PIF-pocket of PDK1, disrupting its ability to activate downstream kinases like S6K1 . Key characteristics include:

  • Mechanism: Competitively inhibits PDK1 by forming salt bridges with Arg131 and interacting with sulfonyl groups in crystallographic conditions .
  • Potency: Exhibits a dissociation constant (Kd) of 9 μM, with sixfold greater catalytic activity enhancement over peptide substrates in vitro .
  • Molecular Properties: Formula C₁₅H₉ClN₂O₂S₃, molecular weight 380.89 g/mol, CAS No. 1643958-89-7 .
  • Applications: Used in cancer research to study PDK1-dependent signaling and metabolic reprogramming .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

PDK1-IN-RS2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Key Research Findings

  • Cancer Therapy :
    • Inhibition of Tumor Growth : Studies have shown that PDK1 plays a critical role in the progression of various cancers, including renal cell carcinoma. Inhibition of PDK1 using compounds like Pdk1-IN-RS2 can suppress tumor growth and enhance sensitivity to chemotherapeutic agents such as sunitinib .
    • Case Study : In a study involving renal cell carcinoma, the application of this compound resulted in reduced cell proliferation and increased apoptosis, indicating its potential as an effective anti-cancer drug .
  • Inflammatory Diseases :
    • Role in Inflammation : Research indicates that PDK1 is involved in inflammatory responses. Inhibition of PDK1 with this compound has been shown to reduce the secretion of pro-inflammatory cytokines (e.g., IL-1β and IL-6) in fibroblast-like synoviocytes, suggesting its utility in treating inflammatory conditions such as rheumatoid arthritis .
    • Case Study : A study on MH7A cells demonstrated that silencing PDK1 led to decreased invasiveness and cytokine secretion under inflammatory conditions induced by TNF-α, highlighting the therapeutic potential of this compound in managing inflammation .

Data Tables

Application Area Effect of this compound Reference
Cancer TherapyReduced tumor growth
Inflammatory DiseasesDecreased cytokine secretion

Structural Insights

The structural analysis of this compound binding to PDK1 reveals that it interacts with specific amino acid residues within the PIF pocket. This interaction is essential for its inhibitory effect and allows for selective modulation of kinase activity without affecting other AGC kinases significantly .

Comparison with Similar Compounds

Substrate-Selective PDK1 Inhibitors

  • PDKtide: A bioactive peptide serving as a natural substrate for PDK1. PDK1-IN-RS2’s design is based on mimicking PDKtide’s PIF-binding motif but with enhanced stability and selectivity .

Broad-Spectrum PDK1 Inhibitors

  • BX795 :

    • Targets : Inhibits PDK1, TBK1, and IKKɛ, reducing phosphorylation of S6K1, Akt, and PKCδ .
    • Selectivity : Less selective than this compound due to off-target effects on TBK1/IKKɛ, limiting its use in pathway-specific studies .
    • Applications : Modulates autophagy and immune signaling .
  • PDK-IN-1 (Compound 7o): Potency: IC₅₀ of 0.03 μM for PDK1 and 0.1 μM for HSP90, demonstrating dual-target inhibition .

PDK Isoform-Specific Inhibitors

  • PDK4-IN-1: Target: PDK4 (IC₅₀ = 84 nM), an isoform regulating glucose metabolism . Advantage: Orally active anthraquinone derivative, unlike this compound, which is restricted to in vitro use .
  • PDK-IN-2 (Compound 1F): Potency: IC₅₀ of 68 nM for PDK1/4, inducing apoptosis via mitochondrial bioenergetics modulation . Therapeutic Potential: Reduces tumor growth in vivo, whereas this compound is primarily a research tool .

PDK1 Activators and Controls

  • PS210 :

    • Mechanism : Binds the PIF-pocket to allosterically activate PDK1, contrasting with this compound’s inhibitory role .
    • Utility : Used to study PDK1 activation mechanisms .
  • PS47 :

    • Role : Inactive E-isomer of the PDK1 activator PS48, serving as a negative control. Highlights this compound’s functional specificity .

Data Table: Key Comparative Properties

Compound Target(s) Mechanism Potency (Kd/IC₅₀) Selectivity Molecular Weight Key Features References
This compound PDK1 Substrate-selective inhibitor Kd = 9 μM High (PIF-pocket) 380.89 Mimics PIFtide; inhibits S6K1
BX795 PDK1, TBK1, IKKɛ Broad kinase inhibition N/A Low 375.25 Modulates autophagy
PDK-IN-1 PDK1, HSP90 Dual-target inhibitor 0.03 μM (PDK1) Moderate 452.51 Reduces tumor mass via PDH/PDK axis
PDK4-IN-1 PDK4 Isoform-specific inhibition 84 nM High (PDK4) 342.34 Orally active; anthraquinone derivative
PS210 PDK1 Allosteric activator N/A High (PIF-pocket) 526.62 Used to study PDK1 activation

Research Findings and Discussion

  • Selectivity : this compound’s substrate selectivity makes it superior for studying PDK1-S6K1 interactions, whereas BX795 and PDK-IN-1’s off-target effects complicate data interpretation .
  • Therapeutic Potential: PDK-IN-1 and PDK-IN-2 show stronger antitumor efficacy but lack the specificity of this compound, which is critical for mechanistic studies .

Biological Activity

Pdk1-IN-RS2, a small-molecule inhibitor of the protein kinase PDK1 (3-phosphoinositide-dependent protein kinase 1), has garnered attention for its potential therapeutic applications in various diseases, particularly cancer. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on cellular pathways, and comparative studies with other inhibitors.

This compound functions primarily by binding to the PIF pocket of PDK1, inhibiting its catalytic activity. This interaction is characterized by a dissociation constant (KdK_d) of approximately 9 μM, indicating a moderate affinity for the enzyme . The binding of this compound leads to a significant reduction in the phosphorylation of downstream substrates such as S6K and AKT, which are critical for cell growth and survival. Specifically, studies have shown that this compound can inhibit S6K1 activation by up to 75% in vitro .

Comparative Activity with Other Inhibitors

To understand the relative efficacy of this compound, it is useful to compare it with other known inhibitors. The following table summarizes key characteristics:

Compound Dissociation Constant (KdK_d) Effect on S6K Activation Selectivity
This compound9 μM75% inhibitionSelective for PDK1
RS11.5 μM75% inhibitionSelective for PDK1
GSK2334470Not specifiedComplete inhibitionATP-competitive
PS2103 μM10-fold stimulationNon-selective

This compound exhibits similar inhibitory effects on S6K activation as RS1 but with a slightly lower affinity. In contrast, GSK2334470 completely inhibits PDK1 activity but is an ATP-competitive inhibitor, which may affect other kinases as well .

Cellular Effects

In cellular models, this compound has been shown to selectively inhibit pathways associated with cell growth and proliferation. For instance, while it effectively blocks S6K activation, it allows AKT activation to proceed under certain conditions . This selective inhibition suggests that this compound could be leveraged to modulate specific signaling pathways without completely shutting down critical survival signals.

Study on Embryonic Development

Research indicates that PDK1 plays a crucial role in embryonic development and cell size regulation. Mice lacking PDK1 exhibit significant developmental defects due to impaired activation of PKB/Akt and S6K pathways . The findings underscore the importance of precise modulation of PDK1 activity in developmental biology.

In Vitro Studies

In vitro studies have demonstrated that this compound does not induce aggregation at concentrations below 50 μM, suggesting that its effects are not due to nonspecific interactions or aggregation phenomena . This property is critical for ensuring the specificity and reliability of experimental results.

Q & A

Basic Research Questions

Q. What is the mechanism by which PDK1-IN-RS2 selectively inhibits PDK1 activity, and how does its substrate selectivity impact experimental design?

this compound mimics the peptide docking motif (PIFtide) and binds to the PIF-pocket of PDK1, allosterically modulating its active site. Its sulfonamide group forms a salt bridge with Arg131 in PDK1, stabilizing interactions that inhibit activation of downstream kinases like S6K1 . For substrate selectivity, researchers should use kinetic assays comparing PDK1 activity on peptide substrates (e.g., Crosstide) versus full-length S6K1. Include control experiments with PDK1 activators (e.g., PS210) to validate specificity .

Q. How should this compound be optimally prepared and stored to maintain inhibitory efficacy in vitro?

this compound is stable as a powder at -20°C for three years. For in vitro use, dissolve in DMSO to create a 10 mM stock solution, aliquot to avoid freeze-thaw cycles, and store at -80°C for up to one year. Pre-warm aliquots to room temperature before use to prevent precipitation in aqueous buffers .

Q. What are the critical parameters for validating PDK1 inhibition in cell-based assays using this compound?

Key parameters include:

  • Measuring phosphorylation of PDK1 substrates (e.g., Akt at Thr308) via immunoblotting.
  • Titrating this compound concentrations (1–20 μM) to establish dose-response curves.
  • Using negative controls (e.g., PS47, a non-active PDK1 ligand) to rule off-target effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s allosteric effects be resolved when comparing peptide versus protein substrates?

Contradictions may arise due to differences in substrate binding kinetics or assay conditions. Address this by:

  • Performing structural analyses (e.g., X-ray crystallography) to visualize this compound interactions with varying substrates.
  • Conducting comparative kinetic studies using purified PDK1 and substrates under standardized buffer conditions (pH 7.4, 25°C).
  • Referencing literature on PDK1’s conformational flexibility, which may explain context-dependent inhibition .

Q. What experimental strategies optimize this compound use in studying crosstalk between PI3K/Akt/mTOR and other signaling pathways?

Combine this compound with inhibitors of mTOR (e.g., rapamycin) or PI3K (e.g., LY294002) in dose-matrix experiments. Use phospho-specific antibodies to track pathway activation (e.g., p-S6K1 for mTORC1 activity). Include RNA-seq or proteomic profiling to identify compensatory pathways activated upon PDK1 inhibition .

Q. How can researchers address variability in this compound’s inhibitory efficacy across cell lines or model organisms?

Variability may stem from differences in PDK1 expression levels or cellular redox states. Mitigate this by:

  • Quantifying PDK1 protein levels via Western blot before treatment.
  • Pre-treating cells with antioxidants (e.g., NAC) to stabilize this compound’s sulfonamide group.
  • Validating findings in PDK1-knockout cell lines rescued with wild-type or mutant PDK1 .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in high-throughput screens?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50 values. Apply false discovery rate (FDR) correction for multiple comparisons in large datasets. Include replicates (n ≥ 3) to ensure reproducibility .

Q. How should researchers document and archive this compound-related data to comply with FAIR principles?

  • Store raw data (e.g., Western blot images, kinetic readouts) in repositories like Zenodo or Figshare with unique DOIs.
  • Annotate metadata using controlled vocabularies (e.g., MIAME for microarray data).
  • Reference this compound’s CAS number (1643958-89-7) and molecular formula (C15H9ClN2O2S3) in all datasets .

Q. Integration with Existing Knowledge

Q. What follow-up experiments are warranted if this compound shows off-target effects on PDK2 or other AGC kinases?

Perform kinase profiling assays (e.g., KinomeScan) to identify off-target interactions. Use CRISPR-based gene editing to knock out suspected off-target kinases and repeat inhibition assays. Cross-validate findings with orthogonal methods like thermal shift assays .

Q. How can this compound be leveraged to investigate metabolic adaptations in cancer models with hyperactive PDK1 signaling?

Treat PDK1-overexpressing cancer cells (e.g., glioblastoma U87-MG) with this compound and measure metabolic fluxes via Seahorse XF Analyzer. Correlate results with transcriptomic changes in glycolysis/OXPHOS genes. Compare outcomes to PDK1 genetic knockdown models .

Properties

Molecular Formula

C15H9ClN2O2S3

Molecular Weight

380.9 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-sulfonamide

InChI

InChI=1S/C15H9ClN2O2S3/c16-10-5-6-11-13(8-10)22-15(17-11)18-23(19,20)14-7-9-3-1-2-4-12(9)21-14/h1-8H,(H,17,18)

InChI Key

MZAVPBQCWWIYEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)NC3=NC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.